molecular formula C10H12ClNO4 B12445866 N-Hydroxy-2,4,6-trimethoxybenzimidoyl Chloride

N-Hydroxy-2,4,6-trimethoxybenzimidoyl Chloride

Cat. No.: B12445866
M. Wt: 245.66 g/mol
InChI Key: WJFOGWONOCLQBD-UHFFFAOYSA-N
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Description

N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride: is an organic compound characterized by the presence of a hydroxy group, three methoxy groups, and a carbonimidoyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired carbonimidoyl chloride derivative. The reaction conditions generally include:

    Step 1: Reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine.

    Step 2: Treatment of the resulting oxime with thionyl chloride under anhydrous conditions to form N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonimidoyl chloride group can be reduced to form amines.

    Substitution: The chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like ammonia, primary amines, or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The carbonimidoyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially modifying their function.

Comparison with Similar Compounds

    N-hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride: Similar structure but with methyl groups instead of methoxy groups.

    N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride: Similar structure but with a carboximidoyl group instead of a carbonimidoyl chloride group.

Uniqueness: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is unique due to the presence of both hydroxy and carbonimidoyl chloride groups, which confer distinct reactivity and potential applications. Its methoxy groups also enhance its solubility and stability compared to similar compounds with methyl groups.

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C10H12ClNO4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3

InChI Key

WJFOGWONOCLQBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=NO)Cl)OC

Origin of Product

United States

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